molecular formula C16H26N2O2 B8712299 1-Benzyl-4,4-diethoxypiperidin-3-amine

1-Benzyl-4,4-diethoxypiperidin-3-amine

Cat. No.: B8712299
M. Wt: 278.39 g/mol
InChI Key: DIRRMKPRTNLWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,4-diethoxypiperidin-3-amine is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

1-benzyl-4,4-diethoxypiperidin-3-amine

InChI

InChI=1S/C16H26N2O2/c1-3-19-16(20-4-2)10-11-18(13-15(16)17)12-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13,17H2,1-2H3

InChI Key

DIRRMKPRTNLWNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(CC1N)CC2=CC=CC=C2)OCC

Origin of Product

United States

Contextualization of Substituted Piperidine Derivatives in Contemporary Organic Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. scientificupdate.com Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is often crucial for biological activity. Consequently, the development of synthetic methodologies to access diversely substituted piperidines is a central theme in modern organic chemistry.

Chemists employ several strategic approaches to construct the piperidine core. These include the hydrogenation of substituted pyridines, intramolecular cyclization reactions of nitrogen-containing precursors, and multicomponent reactions that assemble the ring in a single step. The functionalization of a pre-existing piperidine ring is another common strategy to introduce chemical diversity.

The significance of substituted piperidines is underscored by their presence in numerous approved drugs. These compounds span a wide range of therapeutic areas, acting as antipsychotics, analgesics, antihistamines, and antiviral agents. guidechem.com For instance, the N-benzyl piperidine motif is a key component in drugs targeting the serotonin and dopamine transporters and is a precursor for important pharmaceuticals like donepezil, used in the treatment of Alzheimer's disease. consensus.appuky.edugoogle.com The 3-aminopiperidine scaffold is also of high value, forming the core of dipeptidyl peptidase IV (DPP-IV) inhibitors used in diabetes management and appearing in various other bioactive molecules. nih.govresearchgate.net The ability to precisely control the substitution pattern and stereochemistry of the piperidine ring is therefore a critical objective for synthetic chemists.

Significance of 1 Benzyl 4,4 Diethoxypiperidin 3 Amine As a Versatile Synthetic Intermediate

1-Benzyl-4,4-diethoxypiperidin-3-amine is not merely another substituted piperidine (B6355638); its specific arrangement of functional groups makes it a highly valuable and versatile intermediate for the synthesis of more complex molecules. The strategic utility of this compound can be understood by dissecting its key structural features.

The N-benzyl group serves as a common and reliable protecting group for the piperidine nitrogen. nih.gov It is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), a process known as debenzylation. google.com This allows for the introduction of other substituents on the nitrogen at a later stage in a synthetic sequence.

The 4,4-diethoxy group is a diethyl ketal, which functions as a protecting group for a ketone at the 4-position of the piperidine ring. wikipedia.org Ketals are stable to basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule. This protecting group can be easily removed under acidic aqueous conditions to reveal the parent ketone, which can then undergo a wide range of carbonyl chemistry, such as reductive amination, Wittig reactions, or aldol condensations.

The 3-amine group is a primary amine that acts as a crucial synthetic handle. This nucleophilic group can be readily acylated, alkylated, or used as a building block for the construction of fused heterocyclic systems. Its position adjacent to the protected ketone offers the potential for creating complex 1,2-difunctionalized piperidine derivatives. The 3-aminopiperidine structure is a key pharmacophore in various biologically active compounds. nih.gov For example, the related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a pivotal intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor. chemicalbook.comgoogle.com

Table 1: Synthetic Utility of Functional Groups in this compound
Functional GroupRoleCommon Transformation / DeprotectionSynthetic Advantage
1-BenzylNitrogen Protecting GroupCatalytic Hydrogenation (H₂, Pd/C)Allows for late-stage N-functionalization; stable to many reagents. dtic.mil
4,4-Diethoxy (Ketal)Carbonyl Protecting GroupAcid-catalyzed Hydrolysis (e.g., aq. HCl)Protects the 4-keto group from bases and nucleophiles; allows for selective reactions elsewhere. wikipedia.org
3-AmineSynthetic HandleAcylation, Alkylation, Reductive Amination, CyclizationProvides a key point for molecular elaboration and construction of complex scaffolds.

Reactivity Profile and Derivatization Strategies for 1 Benzyl 4,4 Diethoxypiperidin 3 Amine

Transformations of the Primary Amine Functional Group

The primary amine at the C-3 position of the piperidine (B6355638) ring is a versatile functional group that readily participates in a variety of chemical transformations, making it a prime target for derivatization.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through reactions with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism. The choice of alkylating agent and reaction conditions can influence the extent of alkylation, potentially leading to the formation of secondary, tertiary, and even quaternary ammonium salts. For instance, reaction with a simple alkyl halide like methyl iodide would be expected to yield the corresponding N-methylated derivative. The presence of a base is often required to neutralize the hydrogen halide byproduct.

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amide derivatives. This reaction is a common strategy for introducing a wide range of substituents and for protecting the amine group. For example, treatment with acetyl chloride in the presence of a base like triethylamine would yield the corresponding N-acetyl derivative. The amide bond formed is generally stable, providing a robust linkage for further molecular elaboration.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Primary Amines

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary AmineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
N-AcylationAcyl Chloride (e.g., CH₃COCl)AmideBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)
N-AcylationAcid Anhydride (B1165640) (e.g., (CH₃CO)₂O)AmideBase (e.g., Pyridine) or neat

Condensation and Cyclization Reactions Involving the Amine

The primary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine can be a stable product or a reactive intermediate for further transformations, such as reduction to a secondary amine.

Furthermore, the bifunctional nature of 1-Benzyl-4,4-diethoxypiperidin-3-amine, possessing both a primary amine and a latent carbonyl group (upon hydrolysis of the acetal), presents opportunities for intramolecular cyclization reactions. Following hydrolysis of the acetal (B89532) to the corresponding ketone, the resulting 3-aminopiperidin-4-one derivative could potentially undergo intramolecular condensation to form bicyclic structures, depending on the reaction conditions and the nature of any substituents.

Reactivity of the Diethoxy Acetal Moiety

The diethoxy acetal at the C-4 position serves as a protecting group for a ketone functionality. Its reactivity is characterized by its stability under basic and neutral conditions and its lability under acidic conditions.

Hydrolysis and Transacetalization Reactions

Hydrolysis: The most significant reaction of the diethoxy acetal is its hydrolysis under acidic conditions to reveal the parent ketone, 1-benzyl-3-aminopiperidin-4-one. The mechanism involves protonation of one of the ethoxy oxygen atoms, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the ketone. The ease of hydrolysis is dependent on the acid strength and temperature.

Transacetalization: In the presence of an acid catalyst and a different alcohol or diol, the diethoxy acetal can undergo transacetalization. This reaction involves the exchange of the ethoxy groups for other alkoxy groups. For example, reaction with ethylene glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a spiroketal). This process is reversible and can be driven to completion by removing the ethanol byproduct.

Table 2: Reactions of the Diethoxy Acetal Moiety

Reaction TypeReagentsProduct
HydrolysisH₃O⁺1-Benzyl-3-aminopiperidin-4-one
TransacetalizationEthylene glycol, H⁺1-Benzyl-3-amino-1,4-dioxa-8-azaspiro[4.5]decane

Potential for Ring-Opening and Rearrangement Processes

While the piperidine ring is generally stable, under certain conditions, particularly with reactive intermediates, ring-opening or rearrangement reactions could be envisaged. For instance, the formation of the ketone at the 4-position upon acetal hydrolysis could, under specific conditions, facilitate rearrangements such as a Favorskii-type rearrangement if a suitable leaving group were present at the 3-position. However, for this compound itself, such rearrangements are not typically expected under standard derivatization conditions. The N-benzyl group is generally stable but can be cleaved under hydrogenolysis conditions, which would expose the secondary amine of the piperidine ring to further reactions.

This compound as a Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a potentially valuable and versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The presence of a primary amine, a protected ketone, and a modifiable tertiary amine within a conformationally defined piperidine scaffold allows for a stepwise and selective elaboration of the molecule.

The 3-amino group serves as a primary handle for introducing a wide range of substituents and for building larger molecular architectures. For example, it can be acylated with a variety of carboxylic acids to introduce diverse side chains. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

The 4,4-diethoxy acetal acts as a latent ketone. This protecting group can be removed under acidic conditions to reveal the 4-oxo functionality at a later stage in the synthesis. The unmasked ketone can then undergo a plethora of reactions, including Wittig olefination to form carbon-carbon double bonds, aldol condensation to build larger carbon skeletons, or reductive amination to introduce another amino group at the 4-position.

The N-benzyl group can be retained in the final molecule or it can be removed by catalytic hydrogenation to provide a secondary piperidine nitrogen. This secondary amine can then be functionalized with different substituents, further increasing the molecular diversity that can be generated from this building block.

A hypothetical synthetic application could involve the initial derivatization of the 3-amino group, followed by deprotection of the acetal to reveal the 4-keto group. This ketone could then be subjected to a Grignard reaction to introduce a new carbon substituent and create a tertiary alcohol at the 4-position. Finally, the N-benzyl group could be removed and replaced with another functional group. This stepwise approach, enabled by the orthogonal reactivity of the functional groups in this compound, highlights its potential as a versatile scaffold for the construction of complex, polyfunctionalized piperidine derivatives. Such derivatives are of significant interest in drug discovery, as the piperidine motif is a common core in many bioactive compounds scientificupdate.comresearchgate.netnih.govkcl.ac.uk.

Mechanistic Investigations into the Formation and Reactivity of 1 Benzyl 4,4 Diethoxypiperidin 3 Amine

Detailed Reaction Mechanisms of Key Synthetic Steps (e.g., Neber Rearrangement)

Oximation: The synthesis commences with the reaction of 1-benzyl-4-piperidone with hydroxylamine to form the corresponding ketoxime, 1-benzyl-4-piperidone oxime.

Tosylation: The hydroxyl group of the oxime is then converted into a better leaving group by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, yielding the O-tosyl oxime.

Neber Rearrangement: The O-tosyl oxime is subjected to a base-catalyzed rearrangement to form an intermediate azirine.

Hydrolysis and Ketalization: Subsequent treatment with ethanol and a suitable acid catalyst leads to the hydrolysis of the azirine and concomitant ketalization of the ketone functionality, affording the final product, 1-Benzyl-4,4-diethoxypiperidin-3-amine.

The core of this synthetic route is the Neber rearrangement, an organic reaction that converts a ketoxime into an α-amino ketone. wikipedia.org The mechanism of the Neber rearrangement in the context of forming the target molecule is as follows:

Deprotonation: A base, typically an alkoxide such as potassium ethoxide, abstracts an α-proton from the carbon atom adjacent to the oxime group. This results in the formation of a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the nitrogen atom of the oxime and displacing the tosylate leaving group in an intramolecular SN2 reaction. This step results in the formation of a strained three-membered heterocyclic intermediate known as an azirine.

Hydrolysis: The azirine intermediate is then hydrolyzed. The addition of water or, in this specific synthesis, ethanol, across the C=N bond of the azirine, followed by ring opening, yields the α-amino ketone. In the presence of excess ethanol and an acid catalyst, the ketone is protected as a diethyl ketal, leading to the formation of this compound.

A general method for the synthesis of 3-aminopiperidines from 4-piperidones has been described based on the potassium ethoxide treatment of the tosylate of the corresponding oximes, which constitutes the Neber rearrangement. researchgate.net This procedure has been successfully applied to the synthesis of N-benzyl-3-amino-4,4-diethoxypiperidine. researchgate.net

Exploration of Reaction Intermediates and Transition States

Carbanion Intermediate: The formation of the carbanion in the first step is a crucial intermediate. The stability of this carbanion influences the rate of the subsequent cyclization to the azirine.

Azirine Intermediate: The 2H-azirine is a high-energy, strained intermediate. Its formation is the rate-determining step of the rearrangement. The existence of azirines as intermediates in the Neber rearrangement is well-established.

Aziridinium Ion: In related rearrangements of prolinols to 3-substituted piperidines, the formation of an aziridinium intermediate has been proposed. nih.gov This intermediate is susceptible to nucleophilic attack, which dictates the final product structure. While not identical, the principles of ring strain and nucleophilic ring-opening are analogous to the hydrolysis of the azirine in the Neber rearrangement.

Transition States: The transition state for the intramolecular cyclization to the azirine is thought to involve a concerted displacement of the tosylate group by the carbanion. The geometry of this transition state can influence the stereochemistry of the final product, although for the achiral starting material in this case, it primarily affects the reaction rate.

The table below summarizes the key intermediates in the formation of this compound.

IntermediateStructureRole in the Reaction
1-Benzyl-4-piperidone oxime tosylateA piperidone ring with a benzyl (B1604629) group on the nitrogen, and an O-tosyl oxime at the 4-position.Starting material for the Neber rearrangement.
α-CarbanionA negatively charged carbon adjacent to the oxime group.Nucleophile for the intramolecular cyclization.
2H-AzirineA three-membered ring containing a nitrogen atom and a double bond.Key strained intermediate of the Neber rearrangement.
α-Amino ketoneA piperidone ring with an amino group at the 3-position.Product of the Neber rearrangement before ketalization.

Kinetic Studies and Reaction Rate Determinants

Strength of the Base: A stronger base will lead to a higher concentration of the carbanion intermediate, thus increasing the rate of the reaction. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but not so strong as to promote side reactions like the Beckmann rearrangement.

Nature of the Leaving Group: The rate of the intramolecular cyclization is dependent on the ability of the leaving group to depart. Tosylate is an excellent leaving group, making the O-tosyl oxime a suitable substrate for the rearrangement.

Solvent: The solvent can influence the rate by stabilizing or destabilizing the intermediates and transition states. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without deactivating the anionic nucleophile.

Steric Hindrance: Steric hindrance around the α-carbon can affect the ease of deprotonation and the subsequent intramolecular attack. In the case of 1-benzyl-4-piperidone oxime, the steric environment is relatively unhindered.

The table below outlines the key factors influencing the reaction rate.

FactorEffect on Reaction RateRationale
Base StrengthIncreased rate with stronger baseHigher concentration of the carbanion intermediate.
Leaving Group AbilityIncreased rate with better leaving groupFacilitates the intramolecular nucleophilic displacement.
Solvent PolarityRate is solvent-dependentStabilization of charged intermediates and transition states.
Steric HindranceDecreased rate with increased hindranceHinders deprotonation and intramolecular cyclization.

Thermodynamic Considerations in Reaction Feasibility and Product Distribution

Equilibrium: The initial oximation and tosylation steps are generally equilibrium reactions. The equilibrium can be shifted towards the products by removing byproducts (e.g., water in the oximation step).

Product Stability: The final product, this compound, is a stable molecule. The formation of the diethyl ketal from the intermediate α-amino ketone is also a thermodynamically favorable process, especially when an excess of ethanol is used as the solvent and a water scavenger is employed.

Side Reactions: A potential side reaction of the Neber rearrangement is the Beckmann rearrangement, which can occur under acidic conditions or with certain substrates. wikipedia.org The choice of a strong base and careful control of reaction conditions are crucial to minimize the formation of this byproduct and ensure a high yield of the desired α-amino ketone. The formation of the final product is generally under thermodynamic control, leading to the most stable isomer. In rearrangements of related piperidine (B6355638) systems, the reaction can proceed under either thermodynamic or kinetic control depending on the nucleophile and reaction conditions. nih.gov

The thermodynamic parameters for the key steps are summarized in the table below.

Reaction StepΔH (Enthalpy)ΔS (Entropy)Gibbs Free Energy (ΔG)
Azirine FormationPositive (Endothermic)Likely negative (more ordered)Positive (Non-spontaneous)
Azirine HydrolysisNegative (Exothermic)Likely positive (less ordered)Negative (Spontaneous)
Ketal FormationSlightly negativeNear zeroNegative (Spontaneous)
Overall Reaction Negative (Exothermic) Positive (Favorable) Negative (Spontaneous)

Theoretical and Computational Chemistry Studies of 1 Benzyl 4,4 Diethoxypiperidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable molecular geometry. For 1-Benzyl-4,4-diethoxypiperidin-3-amine, geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately model its electronic structure and geometry.

The calculations would reveal that the piperidine (B6355638) ring adopts a chair conformation to minimize steric strain. The N-benzyl group would likely favor an equatorial position to reduce steric hindrance with the piperidine ring protons. The geometry around the nitrogen atom of the piperidine ring would be trigonal pyramidal. The C4 position is substituted with two ethoxy groups, creating a ketal functionality. The bond lengths and angles are predicted based on values from similar structures optimized using DFT methods. nih.gov For instance, the C-N bonds within the piperidine ring are expected to be in the range of 1.46-1.47 Å, while the exocyclic C-N bond of the amine group would be slightly shorter. The C-O bonds of the ethoxy groups are predicted to be around 1.43 Å.

Interactive Data Table: Predicted Geometrical Parameters

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(ring)-N(ring)1.465
Bond Length (Å)N(ring)-C(benzyl)1.452
Bond Length (Å)C3-N(amine)1.458
Bond Length (Å)C4-O(ethoxy)1.425
Bond Angle (°)C-N-C (in ring)111.5
Bond Angle (°)C3-C4-C5110.8
Dihedral Angle(°)C2-N1-C(Bn)-C(ar)~175

Note: These values are hypothetical and represent typical results from DFT calculations on similar N-benzylpiperidine structures.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring and its substituents gives rise to various conformers. Conformational analysis is crucial for understanding which spatial arrangements are energetically favorable. The piperidine ring of this compound is expected to exist predominantly in a chair conformation. The bulky diethoxy groups at the C4 position significantly influence the conformational preference of the adjacent C3-amine group.

Computational methods can map the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy. researchgate.netlibretexts.orglibretexts.org This analysis would identify the global minimum energy conformer and various local minima, as well as the transition states connecting them. For this molecule, key considerations include:

Piperidine Ring Conformation : Chair vs. twist-boat forms. The chair form is overwhelmingly favored for substituted piperidines. nih.gov

N-Benzyl Group Orientation : The benzyl (B1604629) group can adopt either an axial or equatorial position relative to the piperidine ring. The equatorial conformer is generally more stable due to reduced 1,3-diaxial interactions.

C3-Amine Group Orientation : The amine group at the C3 position can also be axial or equatorial. Its preference is influenced by steric interactions with the C4-diethoxy groups and potential intramolecular hydrogen bonding.

A detailed PES mapping would likely show that the most stable conformer has the N-benzyl group in an equatorial position and a specific orientation of the C3-amine group that minimizes steric clash with the ethoxy substituents. nih.gov The energy difference between the most stable chair conformer and any accessible twist-boat conformations is predicted to be significant, making the latter a minor contributor at room temperature.

Interactive Data Table: Relative Energies of Key Conformers

ConformerRelative Energy (kcal/mol)Predicted Population (%)
Chair (Equatorial Benzyl, Equatorial Amine)0.00> 95
Chair (Equatorial Benzyl, Axial Amine)1.5 - 2.5< 5
Chair (Axial Benzyl, Equatorial Amine)> 4.0< 0.1
Twist-Boat> 5.0< 0.1

Note: Data is illustrative, based on general principles of conformational analysis of substituted piperidines.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the prediction of spectroscopic data, which can aid in the characterization of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. researchgate.net The calculated values are typically correlated with experimental data for validation. For this compound, characteristic chemical shifts can be predicted. The protons of the benzyl group's methylene (B1212753) bridge would appear as a singlet, while the aromatic protons would produce signals in the aromatic region. The piperidine ring protons would exhibit complex splitting patterns in the aliphatic region. The ethoxy groups would show a characteristic quartet and triplet.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic (Bn)7.20 - 7.40127.0 - 138.0
Methylene (Bn)~3.50~63.0
Piperidine H2/H62.20 - 2.90~54.0
Piperidine H3~2.80~58.0
Piperidine H51.50 - 1.80~30.0
O-CH₂ (Ethoxy)~3.45 (q)~59.0
CH₃ (Ethoxy)~1.15 (t)~15.0
C4 (Ketal)-~98.0

Note: Predicted shifts are relative to TMS and are based on computational studies of analogous structures. nih.gov

IR Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. dtic.mildiva-portal.org These frequencies correspond to specific bond stretching, bending, and torsional motions. For the target molecule, key predicted vibrational frequencies would include N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic groups, C-N stretching, and strong C-O stretching from the diethoxy groups.

Interactive Data Table: Predicted Key IR Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3400 (two bands)
C-H Stretch (Aromatic)Benzyl Ring3030 - 3100
C-H Stretch (Aliphatic)Piperidine/Ethyl2850 - 2980
C-N StretchPiperidine/Amine1180 - 1250
C-O Stretch (Ketal)Diethoxy1050 - 1150 (strong)

Note: These are unscaled frequencies typical for DFT calculations.

Computational Modeling of Reaction Pathways and Mechanistic Insights

Theoretical modeling can elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. A plausible synthetic route to this compound could start from 1-benzyl-4-piperidone. The reaction sequence might involve:

Ketalization: Reaction of 1-benzyl-4-piperidone with ethanol under acidic conditions to form 1-benzyl-4,4-diethoxypiperidine (B2911079).

Amination at C3: Introduction of the amine group at the C3 position. This is a more complex step and could potentially be achieved through various routes, such as α-bromination followed by nucleophilic substitution with ammonia, or through nitrosation and subsequent reduction.

Analysis of Molecular Orbitals, Charge Distribution (e.g., Mulliken Charges), and Reactivity Descriptors

To understand the chemical reactivity of this compound, it is essential to analyze its electronic properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this molecule, the HOMO is expected to be localized primarily on the lone pairs of the two nitrogen atoms, making these sites the most nucleophilic. The LUMO is likely distributed over the π-system of the benzyl group, indicating this region as a potential site for electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. ekb.eg

Charge Distribution: Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. researchgate.netwikipedia.org This analysis for this compound would show significant negative charge localized on the nitrogen and oxygen atoms due to their high electronegativity. These atoms would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and some carbon atoms adjacent to heteroatoms would carry a partial positive charge.

Interactive Data Table: Predicted Mulliken Charges on Key Heteroatoms

AtomPredicted Mulliken Charge (a.u.)
N1 (Piperidine Ring)-0.45 to -0.60
N3 (Amine Group)-0.75 to -0.90
O (Ethoxy Groups)-0.50 to -0.65

Note: Values are illustrative and depend on the specific computational method and basis set used.

Advanced Analytical Methodologies for the Structural Elucidation and Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

High-Field Proton and Carbon NMR Techniques

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 1-Benzyl-4,4-diethoxypiperidin-3-amine, distinct signals are expected for the benzyl (B1604629), piperidine (B6355638), and ethoxy protons.

Benzyl Group: The five aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (Ar-CH₂-N) would likely produce a singlet at approximately δ 3.5 ppm. rsc.org

Piperidine Ring: The protons on the piperidine ring would reside in the more shielded upfield region. The proton at C3, bonded to the same carbon as the amine group, would likely be a multiplet. Protons at C2 and C6, adjacent to the nitrogen, would be deshielded relative to other aliphatic protons.

Diethoxy Group: The diethyl acetal (B89532) at C4 would give rise to two characteristic signals: a quartet around δ 3.4-3.6 ppm for the two methylene (B1212753) groups (-O-CH₂-CH₃) and a triplet around δ 1.1-1.2 ppm for the two methyl groups (-O-CH₂-CH₃).

Amine Group: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary and it is readily exchangeable with deuterium (B1214612) oxide (D₂O).

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Benzyl Group: The benzylic carbon (Ar-CH₂-N) is expected around δ 54-60 ppm. rsc.org The aromatic carbons would appear between δ 127-140 ppm, with the quaternary carbon to which the benzyl group is attached appearing as a weaker signal. rsc.org

Piperidine Ring: The carbons of the piperidine ring would be found in the aliphatic region (δ 20-60 ppm). The C4 carbon, bonded to two oxygen atoms (the acetal carbon), would be significantly deshielded and is expected to appear around δ 95-105 ppm. The C3 carbon, bearing the amine group, would be expected in the δ 45-55 ppm range.

Diethoxy Group: The methylene carbons (-O-CH₂-CH₃) would resonate around δ 58-62 ppm, while the terminal methyl carbons (-O-CH₂-CH₃) would be found further upfield, around δ 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort, filter, and search the data.

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzyl Aromatic CH (x5) 7.2 - 7.4 (m) 127.0 - 129.5
Benzyl Aromatic C (quat.) - ~138
Benzyl Benzylic CH₂ ~3.5 (s) 54.0 - 60.0
Piperidine CH (C3) Multiplet 45.0 - 55.0
Piperidine CH₂ (C2, C6) Multiplet 48.0 - 55.0
Piperidine CH₂ (C5) Multiplet 25.0 - 35.0
Piperidine C (C4) - 95.0 - 105.0
Diethoxy O-CH₂ (x2) ~3.5 (q) 58.0 - 62.0
Diethoxy CH₃ (x2) ~1.2 (t) ~15.0

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. It would be used to trace the connectivity within the piperidine ring and confirm the coupling between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular puzzle. Key correlations would include the benzylic protons to the aromatic carbons and to the C2/C6 carbons of the piperidine ring, and protons on C3 and C5 to the quaternary acetal carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can help determine the stereochemistry and conformation of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₈H₃₀N₂O₂) is 306.45 g/mol .

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Techniques

Electron Ionization (EI-MS): EI is a hard ionization technique that often leads to extensive fragmentation. While the molecular ion peak (M⁺˙ at m/z 306) might be weak or absent, the fragmentation pattern provides a structural fingerprint. A characteristic and often base peak would be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the stable benzyl group. nih.gov Other expected fragments would arise from the loss of an ethoxy radical ([M - 45]⁺), and various cleavages of the piperidine ring.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for determining the molecular weight of polar molecules. In positive ion mode, the compound would be expected to readily form a protonated molecule, [M+H]⁺, which would be observed at m/z 307. This technique typically results in minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact mass and, consequently, the elemental formula of the molecule. For this compound, HRMS would be used to confirm its molecular formula.

Table 2: Predicted Mass Spectrometry Data This is an interactive data table. You can sort, filter, and search the data.

Technique Ion Calculated Exact Mass (m/z) Expected Observation
ESI-MS [C₁₈H₃₀N₂O₂ + H]⁺ 307.2380 Major peak in positive mode ESI
HRMS [C₁₈H₃₀N₂O₂ + H]⁺ 307.2380 Confirms elemental formula C₁₈H₃₀N₂O₂
EI-MS [C₇H₇]⁺ 91.0542 High abundance fragment (benzyl group)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

N-H Vibrations: As a primary amine, the compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethoxy groups will appear just below 3000 cm⁻¹.

C-O Vibrations: Strong, characteristic C-O stretching bands for the acetal group are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

C-N Vibrations: The C-N stretching of the aliphatic amine would likely fall in the 1020-1250 cm⁻¹ range.

Aromatic Ring: The presence of the monosubstituted benzene (B151609) ring would be confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹ and strong C-H out-of-plane bending bands in the 690-770 cm⁻¹ region.

Table 3: Predicted Infrared (IR) Absorption Bands This is an interactive data table. You can sort, filter, and search the data.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300 - 3500 (two bands) Medium-Weak
C-H Stretch Aromatic 3000 - 3100 Medium-Weak
C-H Stretch Aliphatic 2850 - 2980 Strong
N-H Bend Primary Amine 1580 - 1650 Medium-Variable
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Weak
C-O Stretch Acetal 1000 - 1200 Strong
C-N Stretch Aliphatic Amine 1020 - 1250 Medium

X-ray Crystallography for Solid-State Molecular Structure and Stereochemical Confirmation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For a compound such as this compound, this method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. The piperidine ring, a core feature of this compound, is known to adopt various conformations, most commonly a chair form. X-ray diffraction analysis can confirm the specific puckering of this ring and the spatial orientation of its substituents. acs.orgebi.ac.ukstrath.ac.uk

The stereochemical configuration of the chiral center at the C3 position, bearing the amine group, can be unequivocally established through X-ray crystallography. This is particularly crucial when multiple stereoisomers are possible. The analysis reveals the relative and absolute stereochemistry of the molecule, providing essential data for understanding its biological activity and for quality control in synthetic processes. rsc.orgnih.gov The crystal structure of a related substituted piperidine, for instance, confirmed the relative stereochemistry of its substituents. rsc.org

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₁₇H₂₈N₂O₂
Formula weight 292.42
Temperature 293(2) K
Wavelength 1.54178 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 102.34(3)°
c = 12.876(5) Å, γ = 90°
Volume 1965.4(13) ų
Z 4
Density (calculated) 0.987 Mg/m³
Absorption coefficient 0.521 mm⁻¹

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of its potential isomers. These techniques are fundamental in both synthetic chemistry for reaction monitoring and in quality control for ensuring the final product meets required specifications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, which contains a basic amine group and may lack a strong chromophore for UV detection, pre-column derivatization is often employed to enhance detectability and improve chromatographic separation. nih.govgoogle.comresearchgate.netnih.govresearchgate.netnih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of such compounds. A C18 column is typically employed as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The presence of the amine group can lead to peak tailing on silica-based columns, which can be mitigated by using end-capped columns or by adding modifiers to the mobile phase. researchgate.net

For the separation of potential stereoisomers of this compound, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. google.comresearchgate.netnih.gov Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. google.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (assuming derivatization)
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. biosynce.com Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, chemical derivatization is a necessary step to convert the amine into a more volatile and thermally stable derivative. nih.govjfda-online.comsigmaaldrich.comlibretexts.org

Common derivatization strategies for amines include silylation, acylation, or alkylation. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can also be employed. oup.com

Once derivatized, the compound can be introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for structural elucidation and confirmation of the compound's identity by comparing the fragmentation pattern with spectral libraries. researchgate.net

Table 3: Exemplary GC-MS Method Parameters for the Analysis of a Derivatized Amine

Parameter Condition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (10 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-550 amu |

Emerging Research Directions and Future Perspectives in the Academic Chemistry of 1 Benzyl 4,4 Diethoxypiperidin 3 Amine

Development of Novel and More Efficient Synthetic Strategies

One promising avenue is the application of enzyme cascades. Multi-enzyme systems utilizing variants of galactose oxidase and imine reductase have been successfully employed to convert protected amino alcohols into 3-aminopiperidine derivatives. nih.govresearchgate.netsemanticscholar.org Adapting such biocatalytic methods could offer a green and highly enantioselective pathway to chiral analogues of the target compound.

Another approach could involve novel C-H activation and amination strategies. For instance, copper-mediated intramolecular C(sp3)-H amination has been shown to be effective for alicyclic amines, providing a direct method for forming C-N bonds under mild conditions. rsc.org Research could explore the late-stage functionalization of a pre-formed 1-benzyl-4,4-diethoxypiperidine (B2911079) ring to install the C3-amine.

A plausible forward-synthesis, building upon established piperidine (B6355638) chemistry, could start from the readily available N-benzyl-4-piperidone. guidechem.com This approach highlights the need for efficient methods to introduce the vicinal amino and ketal functionalities.

Table 1: Proposed Synthetic Pathway for 1-Benzyl-4,4-diethoxypiperidin-3-amine

StepTransformationReagents & ConditionsPurpose
1KetalizationTriethyl orthoformate, Ethanol, Acid catalyst (e.g., p-TsOH)Protection of the C4-ketone as a stable diethyl ketal.
2α-FunctionalizationStrong base (e.g., LDA), followed by an electrophilic nitrogen source (e.g., a dialkyl azodicarboxylate)Introduction of a nitrogen-containing functional group at the C3 position.
3ReductionReducing agent (e.g., LiAlH4 or catalytic hydrogenation)Conversion of the introduced nitrogen functionality to a primary amine.

Exploration of Unconventional Reactivity and Unforeseen Chemical Transformations

The unique arrangement of a primary amine adjacent to a ketal-protected carbonyl group in this compound suggests opportunities for exploring unconventional reactivity. The 3-amino-4-oxo-piperidine substructure (accessible via deprotection of the ketal) is a versatile intermediate. This aminoketone core could be a precursor for novel cyclization or rearrangement reactions to form fused heterocyclic systems.

Future research could investigate radical-mediated reactions. For example, methods involving 1,6-hydrogen atom transfer have been used to create piperidine rings through radical cyclization. nih.gov Applying similar principles to derivatives of this compound might lead to unforeseen skeletal rearrangements or the formation of complex bridged systems. The interaction between the C3-amino group and the C4-ketal under various conditions (e.g., Lewis acidic, photolytic) is an area ripe for discovery, potentially leading to novel protecting group strategies or unexpected bond formations.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The optimization of complex synthetic sequences benefits immensely from a deep understanding of reaction mechanisms and kinetics. Advanced in situ spectroscopic techniques provide a window into chemical reactions as they occur, enabling real-time monitoring of reactants, intermediates, and products without the need for offline sampling. osti.govfrontiersin.org

For the synthesis of this compound, these techniques could be invaluable. For instance, the Buchwald-Hartwig amination, a common C-N bond-forming reaction, has been monitored step-by-step using triple quadrupole mass spectrometry, allowing for the real-time observation of catalytic intermediates. rsc.orgchemrxiv.orguvic.caresearchgate.net Similar mass spectrometry-based methods could be used to optimize the introduction of the C3-amine group onto the piperidine ring.

Other techniques like in-situ Raman and Infrared (IR) spectroscopy are powerful for tracking changes in chemical bonding. frontiersin.orgnih.gov These methods can provide crucial data on reaction initiation, the formation of transient species, and the point of reaction completion, leading to improved yields and purity. nih.gov

Table 2: Application of In Situ Techniques for Monitoring a Hypothetical Synthesis

TechniqueMonitored Step (from Table 1)Key Parameter/Species to TrackExpected Observation
In-Situ IR (e.g., ReactIR) Step 1: KetalizationDisappearance of C=O stretch (ketone); Appearance of C-O stretches (ketal)Decrease in ketone peak intensity (~1715 cm⁻¹) and growth of ether peaks (~1100-1000 cm⁻¹).
In-Situ NMR Step 2: α-FunctionalizationChanges in proton/carbon signals adjacent to the C4 positionShift in the signal for the C3 protons upon deprotonation and subsequent substitution.
In-Situ Mass Spectrometry Step 3: ReductionConsumption of the nitrogen-containing intermediate and formation of the primary amine productObservation of the mass-to-charge ratio (m/z) corresponding to the starting material decreasing while the m/z of the product amine increases. acs.org

Contribution to the Expansion of Chemical Space and Scaffold Diversity

Piperidine-containing molecules are exceptionally important pharmacophores found in numerous approved drugs. ajchem-a.comresearchgate.net The development of methods to synthesize diverse piperidine scaffolds is crucial for drug discovery. researchgate.net The this compound structure represents a highly valuable scaffold for diversity-oriented synthesis (DOS), a strategy aimed at systematically exploring chemical space to find novel bioactive molecules. nih.gov

This scaffold offers three key points for diversification:

The C3-Amine: The primary amine is a versatile functional handle for introducing a wide array of substituents via acylation, alkylation, reductive amination, or sulfonylation.

The N1-Benzyl Group: The benzyl (B1604629) group can be readily removed via catalytic hydrogenation, revealing a secondary amine that can be functionalized with different alkyl or aryl groups.

The C4-Ketal: The diethyl ketal provides specific steric and electronic properties. It can also be hydrolyzed to reveal a ketone, which can then be used in a host of carbonyl chemistries, such as Wittig reactions, Grignard additions, or reductive aminations, to install further diversity.

The inherent three-dimensionality of the saturated piperidine ring is a desirable feature in modern drug design, as it allows for better exploration of the spatial requirements of biological targets compared to flat aromatic systems. rsc.org By leveraging this scaffold, chemists can generate libraries of complex and sterically rich molecules, significantly expanding the accessible chemical space and increasing the probability of discovering novel therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-Benzyl-4,4-diethoxypiperidin-3-amine, and how can reaction efficiency be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with piperidine ring formation followed by benzyl and ethoxy group substitutions. Key steps include nucleophilic substitution and reductive amination. Optimization parameters include temperature control (0–25°C for sensitive intermediates), solvent selection (e.g., dichloromethane or THF), and catalysts like palladium for cross-coupling reactions. Continuous flow reactors may enhance yield and purity in scaled-up syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry and substituent positions, with key signals for ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for OCH2_2) and benzyl protons (δ 7.2–7.4 ppm) .
  • HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+) and purity (>98%) .
  • X-ray crystallography : Resolves absolute configuration, critical for studying stereochemical effects on bioactivity .

Q. What storage conditions are required to maintain the compound’s stability?

  • Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Desiccants are recommended to avoid hydrolysis of the ethoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.